Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate
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Overview
Description
Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role in various chemical reactions.
Mechanism of Action
Target of Action
Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate is a complex organic compound with potential pharmacological activity. Similar compounds, such as 1,6-naphthyridines, have been found to exhibit a wide range of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It is known that the functionalization of the 1,6-naphthyridine core can lead to specific activity . For instance, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, and N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .
Biochemical Pathways
Similar compounds, such as 1,6-naphthyridines, have been found to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Similar compounds, such as 1,6-naphthyridines, have been found to exhibit a wide range of biological activities, indicating potential molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phosphine (PBu3) in acetic acid (AcOH) to achieve cyclization with excellent yields . Another approach may involve the Heck reaction, where aminopyridine derivatives are reacted with palladium catalysts and other reagents to form the naphthyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
- 1,5-Naphthyridine
- 1,8-Naphthyridine
- 1,6-Naphthyridine derivatives with different substituents
Uniqueness
Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)9-7-3-2-5-11-8(7)4-6-12-9/h4,6,11H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPRGYURTFNLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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